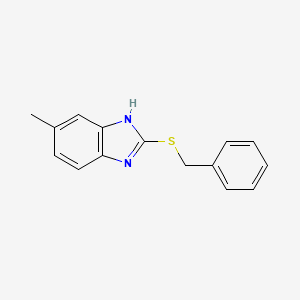

2-苄基硫基-6-甲基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-benzylsulfanyl-6-methyl-1H-benzimidazole” is a chemical compound with the linear formula C14H12N2S . It is part of a class of compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of “2-benzylsulfanyl-6-methyl-1H-benzimidazole” is characterized by a benzimidazole core, which is a bicyclic aromatic compound that is a fusion of benzene and imidazole rings . The compound also contains a benzylsulfanyl (C6H5CH2S) group attached to it .科学研究应用

传染病

苯并咪唑衍生物(例如苯并硝唑)已显示出对克氏锥虫感染(恰加斯病的病原体)的治疗效果。一项随机试验表明,在克氏锥虫感染的早期慢性阶段进行苯并硝唑治疗是安全的,并导致特定抗体的显着阴转,表明其作为治疗选择的潜力 (Andrade 等,1996).

肿瘤学

在肿瘤学的背景下,苯并咪唑已被研究作为辅助疗法的潜力。例如,2-硝基咪唑衍生物苯并硝唑已被研究其增强其他化疗剂(例如 CCNU)在癌症治疗中细胞毒性的能力,证明了苯并咪唑衍生物在增强治疗功效方面的治疗潜力 (Roberts 等,1984).

寄生虫学

苯并咪唑在治疗寄生虫感染中具有广泛的应用。它们在治疗肺泡棘球蚴病(由寄生绦虫多房棘球绦虫引起的一种严重疾病)中的疗效已得到证实。苯并咪唑(如阿苯达唑)的长期治疗已显示出益处,尽管它们的杀寄生虫(治愈)作用仍是研究的主题。研究表明,FDG-PET/CT 扫描和特定抗体水平可以作为 AE 失活的可靠体内参数,从而允许在 AE 复发风险低的情况下调整化疗 (Ammann 等,2015).

作用机制

Target of Action

It is known that benzimidazole derivatives have shown anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

Benzimidazole derivatives, in general, have been found to exhibit anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

Benzimidazole derivatives have been associated with various mechanisms of action in cancer therapy .

Result of Action

Benzimidazole derivatives have been associated with anticancer activities .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of various chemical compounds .

属性

IUPAC Name |

2-benzylsulfanyl-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)17-15(16-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPHIXQVOQZDPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)

![5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide](/img/structure/B2934869.png)

![N-[(2-chlorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2934874.png)

![4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)

![2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2934880.png)